

# An In-depth Technical Guide on Cobalt(2+) Spin States and Magnetic Susceptibility

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## Compound of Interest

Compound Name: Cobalt(2+)

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This guide provides a comprehensive overview of the spin states of **cobalt(2+)** complexes and the principles and methods for determining their magnetic susceptibility. Understanding these properties is crucial for applications in catalysis, materials science, and the development of therapeutic and diagnostic agents.

## Introduction to Cobalt(2+) Spin States

**Cobalt(2+)**, a d<sup>7</sup> transition metal ion, can exist in two different spin states depending on its coordination environment: high-spin (HS) and low-spin (LS). This phenomenon, known as spin crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light. [1] The spin state is determined by the arrangement of the seven d-electrons in the molecular orbitals, which are influenced by the ligand field.

### Ligand Field Theory and Spin States

According to ligand field theory, the interaction between the metal ion and the surrounding ligands removes the degeneracy of the d-orbitals.[2] In an octahedral field, the d-orbitals split into a lower-energy t<sub>2g</sub> set and a higher-energy e\_g set. In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t<sub>2</sub> set.[3]

The magnitude of this energy splitting ( $\Delta$ ) and the spin-pairing energy (P) determine the preferred spin state.[4]

- High-Spin (HS): When the ligand field splitting is small ( $\Delta < P$ ), it is energetically more favorable for electrons to occupy the higher-energy orbitals before pairing up in the lower-energy orbitals. This results in the maximum number of unpaired electrons.
- Low-Spin (LS): When the ligand field splitting is large ( $\Delta > P$ ), it is energetically more favorable for electrons to pair up in the lower-energy orbitals. This results in the minimum number of unpaired electrons.

The strength of the ligand field is a critical factor, with strong-field ligands (e.g.,  $\text{CN}^-$ ,  $\text{CO}$ ) promoting low-spin states and weak-field ligands (e.g.,  $\text{I}^-$ ,  $\text{Cl}^-$ ) favoring high-spin states.[\[3\]](#)[\[5\]](#) The geometry of the complex also plays a significant role; tetrahedral complexes are almost exclusively high-spin due to the smaller ligand field splitting in this geometry.[\[6\]](#)

## Magnetic Susceptibility of Cobalt(2+) Complexes

The spin state of a Co(II) complex is directly reflected in its magnetic properties. Magnetic susceptibility ( $\chi$ ) is a measure of how much a material becomes magnetized in an applied magnetic field.[\[7\]](#) This property is experimentally determined and used to calculate the effective magnetic moment ( $\mu_{\text{eff}}$ ), which is indicative of the number of unpaired electrons.

The relationship between molar magnetic susceptibility ( $\chi_M$ ) and the effective magnetic moment is given by the following equation:

$$\mu_{\text{eff}} = 2.828 * \sqrt{(\chi_M * T)}$$

where  $T$  is the absolute temperature in Kelvin. The spin-only magnetic moment ( $\mu_s$ ) can be calculated using the number of unpaired electrons ( $n$ ):

$$\mu_s = \sqrt{n(n+2)}$$

Expected Magnetic Moments for Co(II) Complexes:

- High-Spin Co(II) ( $S = 3/2$ ,  $n = 3$ ): The spin-only magnetic moment is 3.87 Bohr Magnetons (BM). However, due to significant orbital contributions, the experimentally observed effective magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.1 - 5.2 BM.[\[8\]](#)[\[9\]](#) The product of molar magnetic susceptibility and temperature ( $\chi_M T$ ) is often around  $3 \text{ cm}^3 \cdot \text{K} \cdot \text{mol}^{-1}$  at room temperature.[\[10\]](#)

- Low-Spin Co(II) ( $S = 1/2$ ,  $n = 1$ ): The spin-only magnetic moment is 1.73 BM. The experimental values are generally in the range of 1.9 to 2.4  $\mu$ B, with the deviation from the spin-only value attributed to spin-orbit coupling.[11] The  $\chi_{MT}$  value is close to the spin-only value of  $0.375 \text{ cm}^3 \cdot \text{K} \cdot \text{mol}^{-1}$ .[12]

## Quantitative Data on Cobalt(2+) Complexes

The following table summarizes the magnetic properties of representative high-spin and low-spin Co(II) complexes.

Complex	Spin State	Coordinate ion Geometry	Ligand Type(s)	$\mu_{\text{eff}}$ (BM)	$\chi_{MT}$ ( $\text{cm}^3 \text{ K mol}^{-1}$ )	Temperature (K)
$[\text{Co}(\text{H}_2\text{O})_6]^{2+}$	High-Spin	Octahedral	$\text{H}_2\text{O}$ (weak-field)	~4.8 - 5.2	~3.0	Room Temp
$[\text{CoCl}_4]^{2-}$	High-Spin	Tetrahedral	$\text{Cl}^-$ (weak-field)	~4.4 - 4.8	-	Room Temp
--INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK--	High-Spin	Octahedral	terpy- $\text{CH}_2\text{OH}$ (strong-field)	-	~2.8 (at 400K)	>334.5
--INVALID-LINK-- --INVALID-LINK-- --INVALID-LINK--	Low-Spin	Octahedral	terpy- $\text{CH}_2\text{OH}$ (strong-field)	-	~0.461 (at 2K)	<324.1
$[\text{Co}(\text{PCP}^{\wedge} \text{Me-iPr})\text{Cl}]$	Low-Spin	Square Planar	$\text{PCP}^{\wedge} \text{Me-iPr}$ (pincer)	2.3(1)	-	>10
$[\text{Co}(\text{tBu}_2\text{-sq})_2(\text{L1})]$	High-Spin	-	$\text{tBu}_2\text{-sq}$ , L1	-	-	-
$[\text{Co}(\text{Cl}_4\text{-cat})_2(\text{L1})]$	Low-Spin	-	$\text{Cl}_4\text{-cat}$ , L1	-	-	-

Note: This table provides representative values. Actual values can vary depending on the specific experimental conditions and the nature of the counter-ions.

## Experimental Protocols for Magnetic Susceptibility Measurement

The determination of the magnetic susceptibility of a Co(II) complex is a critical step in characterizing its spin state. Two common methods are the Evans method (NMR spectroscopy) and SQUID magnetometry.

### Evans Method (NMR Spectroscopy)

The Evans method is a widely used technique to determine the magnetic susceptibility of a paramagnetic substance in solution using an NMR spectrometer.[\[7\]](#)[\[13\]](#) It relies on measuring the change in the chemical shift of a reference compound in the presence of the paramagnetic sample.

Methodology:

- Sample Preparation:
  - Prepare a solution of the paramagnetic cobalt(II) complex in a suitable deuterated solvent.
  - Prepare a reference solution containing the same solvent and a small amount of an inert reference compound (e.g., TMS, tert-butanol).
  - Create a coaxial NMR tube setup:
    - The inner capillary tube contains the solution of the paramagnetic complex.
    - The outer NMR tube contains the reference solution.
- NMR Measurement:
  - Acquire a  $^1\text{H}$  NMR spectrum of the coaxial sample.
  - Two distinct signals for the reference compound will be observed: one from the inner tube (in the presence of the paramagnetic sample) and one from the outer tube (reference).

- Measure the difference in the chemical shifts ( $\Delta\delta$ ) of these two signals in Hz.
- Calculation of Molar Magnetic Susceptibility ( $\chi_M$ ):
  - The mass susceptibility ( $\chi_g$ ) is calculated using the following formula:  $\chi_g = (3 * \Delta f) / (4 * \pi * f * c) + \chi_g(\text{solvent})$  where  $\Delta f$  is the frequency shift in Hz,  $f$  is the spectrometer frequency in Hz,  $c$  is the concentration of the paramagnetic substance in g/cm<sup>3</sup>, and  $\chi_g(\text{solvent})$  is the mass susceptibility of the solvent.
  - The molar susceptibility ( $\chi_M$ ) is then calculated by multiplying the mass susceptibility by the molar mass (M) of the complex:  $\chi_M = \chi_g * M$
- Diamagnetic Correction:
  - The measured molar susceptibility contains both paramagnetic and diamagnetic contributions. The diamagnetic contribution ( $\chi_D$ ) can be estimated using Pascal's constants for all atoms and bonds in the molecule.
  - The corrected paramagnetic susceptibility ( $\chi_M^{\text{corr}}$ ) is obtained by subtracting the diamagnetic contribution:  $\chi_M^{\text{corr}} = \chi_M - \chi_D$
- Calculation of Effective Magnetic Moment ( $\mu_{\text{eff}}$ ):
  - The effective magnetic moment is then calculated using the corrected molar susceptibility and the temperature (T) at which the measurement was performed:  $\mu_{\text{eff}} = 2.828 * \sqrt{(\chi_M^{\text{corr}} * T)}$

## SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of materials as a function of temperature and applied magnetic field.[8][14]

### Methodology:

- Sample Preparation:

- A small amount of the powdered solid sample (typically a few milligrams) is weighed accurately.
- The sample is placed in a gelatin capsule or a straw, which is then mounted in the SQUID sample holder.

• Measurement Procedure:

- The sample is introduced into the SQUID magnetometer.
- The desired temperature range and magnetic field strength are set. For a typical experiment, the magnetic susceptibility is measured over a temperature range of 2-300 K at a constant applied DC field (e.g., 0.1 T).[15]
- The SQUID detects the magnetic moment of the sample as it is moved through a set of superconducting detection coils.

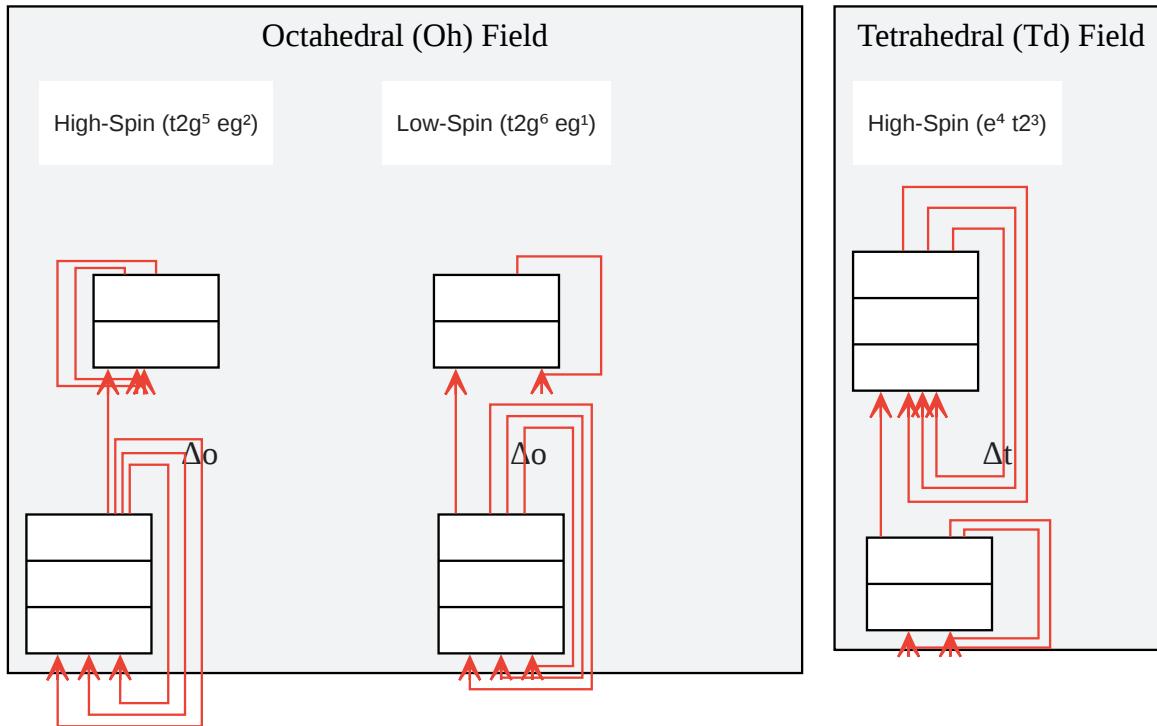
• Data Analysis:

- The instrument software records the magnetic moment ( $m$ ) of the sample at each temperature point.
- The molar magnetic susceptibility ( $\chi_M$ ) is calculated using the following equation:  $\chi_M = (m * M) / (H * n)$  where  $M$  is the molar mass,  $H$  is the applied magnetic field, and  $n$  is the number of moles of the sample.
- The data is typically plotted as  $\chi_M$  T versus T. This plot is very informative for identifying spin transitions. For a simple paramagnetic system following the Curie law, this plot should be a horizontal line. Deviations can indicate spin-orbit coupling, magnetic exchange interactions, or spin crossover behavior.[16][17]

## Visualizing Cobalt(2+) Spin States and Experimental Workflows

### D-Orbital Splitting in Co(II) Complexes

The following diagrams illustrate the d-orbital splitting and electron configurations for high-spin and low-spin Co(II) in octahedral and tetrahedral ligand fields.

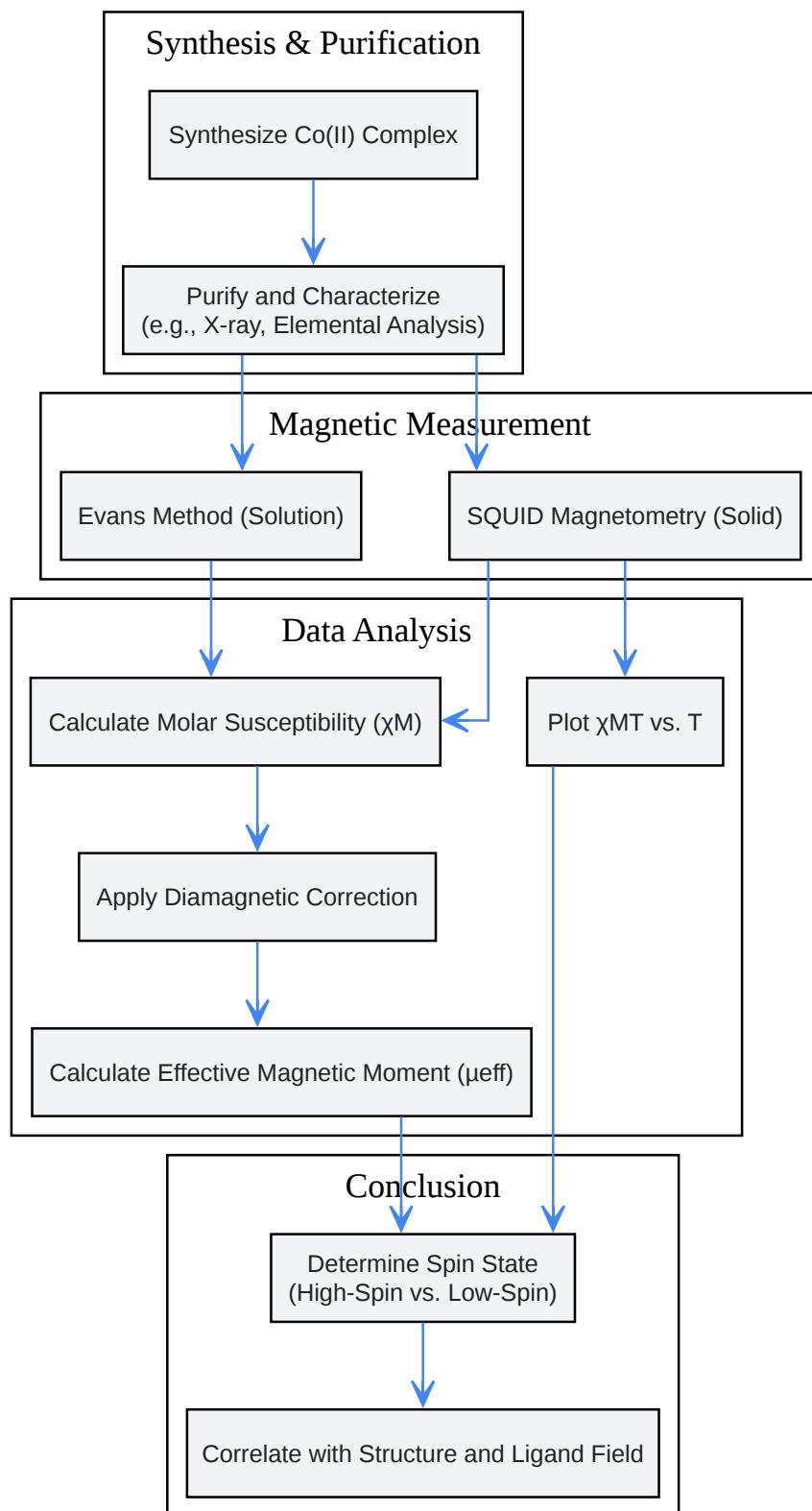


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D-orbital splitting for Co(II) in different ligand fields.

## Experimental Workflow for Magnetic Characterization

The following diagram outlines the general workflow for characterizing the magnetic properties of a **cobalt(2+)** complex.

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Workflow for magnetic characterization of Co(II) complexes.

## Conclusion

The spin state and magnetic susceptibility of **cobalt(2+)** complexes are fundamental properties that provide deep insights into their electronic structure and bonding. A thorough understanding and accurate measurement of these characteristics are essential for the rational design of new Co(II)-based materials and therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working in this exciting and evolving field.

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- To cite this document: BenchChem. [An In-depth Technical Guide on Cobalt(2+) Spin States and Magnetic Susceptibility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility>]

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